[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid
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Overview
Description
[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often in the presence of a suitable catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives. These products can serve as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid include other boronic acids and boronic esters, such as phenylboronic acid and pinacol boronic ester .
Uniqueness
What sets this compound apart is its specific structure, which combines a pyridine ring with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C7H10BNO3 |
---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
[5-(1-hydroxyethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-5,10-12H,1H3 |
InChI Key |
VNSLQRFUKVYIHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)O)(O)O |
Origin of Product |
United States |
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